2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused triazinoindole core modified with a sulfanyl acetyl amino group and a tetrahydrobenzothiophene carboxamide moiety.
Properties
Molecular Formula |
C21H20N6O2S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N6O2S2/c1-27-13-8-4-2-6-11(13)17-19(27)24-21(26-25-17)30-10-15(28)23-20-16(18(22)29)12-7-3-5-9-14(12)31-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H2,22,29)(H,23,28) |
InChI Key |
VJRXKHMXXZGBOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole coreThe reaction conditions often require the use of solvents like methanol and dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving iron metabolism.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate iron ions. By binding to ferrous ions, it disrupts the iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron-dependent enzymes and pathways involved in DNA synthesis and repair. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The target compound shares the 5-methyl-5H-[1,2,4]triazino[5,6-b]indole core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Key comparisons include:
Table 1: Substituent and Bioactivity Comparison
Key Observations:
Triazinoindole Core Modifications: The 5-methyl group (common in and the target compound) enhances metabolic stability compared to unsubstituted analogs (e.g., ) .
Side Chain Impact :
- The target compound’s tetrahydrobenzothiophene carboxamide group introduces conformational rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler esters (e.g., Compound 3 in ) .
- Chain Length : Propionamide derivatives () exhibit reduced antidepressant activity compared to acetamides, highlighting the critical role of acyl chain length in bioactivity .
Bioactivity and Mechanism of Action
Quorum Sensing Inhibition (PqsR Antagonism)
Compounds such as tert-butyl 2-((5-methyl-triazinoindol-3-yl)thio)acetate () inhibit PqsR, a key regulator of Pseudomonas aeruginosa virulence. The target compound’s acetyl-thio linkage and carboxamide group may similarly disrupt bacterial quorum sensing, though its tetrahydrobenzothiophene moiety could alter pharmacokinetics (e.g., solubility, half-life) .
Antidepressant Activity
Triazinoindole derivatives with 2-thioacetamide side chains (e.g., ) exhibit moderate antidepressant activity in tail suspension tests. The target compound’s carboxamide group may enhance serotonin receptor affinity, but its bulky tetrahydrobenzothiophene could reduce blood-brain barrier penetration compared to smaller analogs .
Structural Insights from Data Mining and Molecular Networking
- Bioactivity Clustering: demonstrates that compounds with similar chemical structures cluster by bioactivity profiles. The target compound’s triazinoindole core aligns with clusters showing enzyme inhibition or receptor antagonism .
- Fragmentation Patterns: Molecular networking () suggests that the target compound’s MS/MS profile would closely match other triazinoindole derivatives, aiding in dereplication and mode-of-action prediction .
Biological Activity
The compound 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel entity that belongs to a class of compounds with significant biological activities. This article aims to explore its biological properties, including its pharmacological potential and therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Core Structure : It contains a 1-benzothiophene moiety fused with a triazino[5,6-b]indole , which is known for its diverse biological activities.
- Functional Groups : The presence of sulfanyl and carboxamide groups enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antidepressant Effects : Studies have shown that nitrogen-containing heterocycles like triazines can possess antidepressant properties. For instance, derivatives of triazinoindoles have been evaluated for their effects on the central nervous system (CNS), demonstrating significant activity in animal models such as the tail suspension test (TST) .
- Antimicrobial Activity : The 1,2,4-triazole nucleus has been associated with antimicrobial properties. Compounds derived from this scaffold have shown efficacy against various bacterial strains and fungi .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to the target compound:
- Antidepressant Activity :
-
Antimicrobial Efficacy :
- Research on 1,2,4-triazole derivatives has revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain synthesized triazole hybrids exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin .
- A specific study highlighted that compounds containing the triazole moiety displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
-
Structure-Activity Relationship (SAR) :
- SAR studies have been critical in understanding how modifications to the triazine and indole structures influence biological activity. For instance, substituents at specific positions on the indole ring were found to enhance serotonin receptor binding affinity, contributing to their antidepressant effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
